{[2-(Benzyloxy)phenyl]methyl}(propyl)amine
Overview
Description
{[2-(Benzyloxy)phenyl]methyl}(propyl)amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)phenyl]methyl}(propyl)amine typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting benzyl alcohol with a phenyl halide in the presence of a base such as sodium hydroxide.
Attachment of the Propylamine Chain: The propylamine chain can be attached to the benzyloxyphenyl intermediate through a reductive amination reaction. This involves reacting the benzyloxyphenyl intermediate with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[2-(Benzyloxy)phenyl]methyl}(propyl)amine can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the benzyloxy group or the amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as hydroxide ions can replace the benzyloxy group with a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenols.
Scientific Research Applications
Chemistry
In organic synthesis, {[2-(Benzyloxy)phenyl]methyl}(propyl)amine can be used as an intermediate for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
The compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of {[2-(Benzyloxy)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, while the amine group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Similar structure but lacks the benzyloxy group.
Phenethylamine: Similar structure but lacks the benzyloxy and propyl groups.
Benzyloxyphenylamine: Similar structure but lacks the propyl group.
Uniqueness
{[2-(Benzyloxy)phenyl]methyl}(propyl)amine is unique due to the presence of both the benzyloxy group and the propylamine chain. This combination can enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-12-18-13-16-10-6-7-11-17(16)19-14-15-8-4-3-5-9-15/h3-11,18H,2,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTQVYCNQKHGAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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